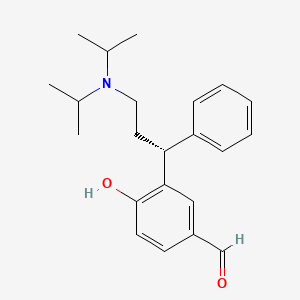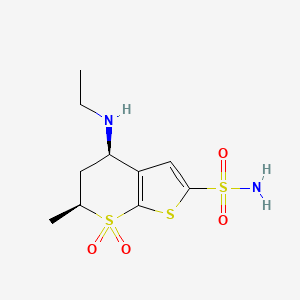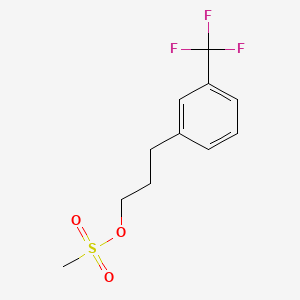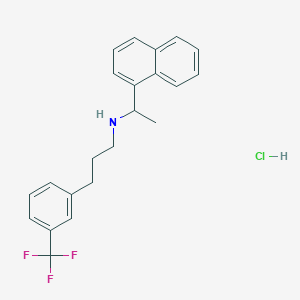
(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine
Übersicht
Beschreibung
“5-Formyl-2-hydroxyphenyl” is a part of various compounds and it’s often used in chemical synthesis . It’s a derivative of phenol, with a formyl group (-CHO) and a hydroxyl group (-OH) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “5-formyl-2-hydroxyphenyl” derivatives would include a phenyl ring, a formyl group, and a hydroxyl group . The exact structure would depend on the other components of the compound.Chemical Reactions Analysis
“5-Formyl-2-hydroxyphenyl” derivatives can participate in various chemical reactions, such as condensation reactions, due to the presence of the formyl and hydroxyl groups . The exact reactions would depend on the other components of the compound.Physical And Chemical Properties Analysis
“5-Formyl-2-hydroxyphenyl” derivatives have certain physical and chemical properties, such as a certain density, boiling point, and molecular weight . The exact properties would depend on the other components of the compound.Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Interactions
- Effect on Anticoagulant Actions and Pharmacokinetics of Warfarin: Tolterodine, a variant of (R)-N,N-diisopropyl-3-phenylpropanamine, was studied for its potential effects on the anticoagulant actions and pharmacokinetics of warfarin in healthy volunteers. This study found no discernible effect of tolterodine on the anticoagulant actions of warfarin, suggesting safe co-administration (Rahimy, Hallén, & Narang, 2002).
Effects on Urinary Bladder
- Pharmacological Effects on Human Isolated Urinary Bladder: Tolterodine showed inhibitory effects mediated by its antimuscarinic action on human detrusor smooth muscles, supporting its therapeutic use for overactive bladder with symptoms like frequency, urgency, and urge incontinence (Yono et al., 1999).
Tissue Distribution and Transfer
- Tissue Distribution and Transfer in Mice: A study on mice revealed that tolterodine and its metabolites rapidly distribute into tissues following oral administration. The central nervous system penetration was low, indicating a potentially lower risk of deleterious effects on cognitive function (Påhlman, Ád’rgy, & Nilvebrant, 2001).
Pharmacokinetics in Various Species
- Pharmacokinetics in Mouse, Rat, and Dog: This study on tolterodine's pharmacokinetics in mouse, rat, and dog demonstrated similar pharmacokinetics in the mouse and dog, correlating with that in humans. The rat, despite having a different metabolic profile, fit into the allometric relationship, enabling prediction of total clearance of tolterodine in humans (Påhlman, Kankaanranta, & Palmér, 2001).
Synthesis and Potential Ligands
- Synthesis of Tolterodine and Iodinated Derivatives: A new synthesis of racemic tolterodine was developed, involving selective nosylation on 1-phenylpropane-1,3-diol. Iodinated derivatives of tomoxetine, similar in structure, showed high affinity for serotonin uptake sites, suggesting potential for pharmacological studies of monoamine uptake sites (De Castro & Rhee, 2008; Chumpradit et al., 1992).
Imaging and Radioactive Ligands
- Potential PET Imaging Agent for Norepinephrine Transporter: (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (MIPP) was evaluated as a radiopharmaceutical for investigating brain norepinephrine transporters (NET) by single photon emission computed tomography (SPECT), suggesting its potential as a radiotracer for imaging brain NET (Kiyono et al., 2004).
In Vitro Assessment
- In Vitro Assessment of Tolterodine Tartrate Tablets: A high-performance liquid chromatographic method was developed for the determination of tolterodine tartrate, contributing to quality control in pharmaceutical preparations (Danafar, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTHWYZNJZNTIT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)









![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
